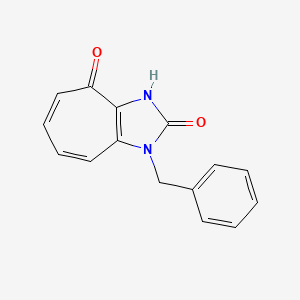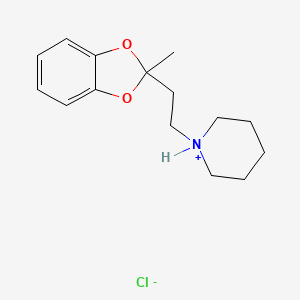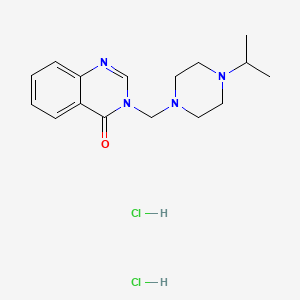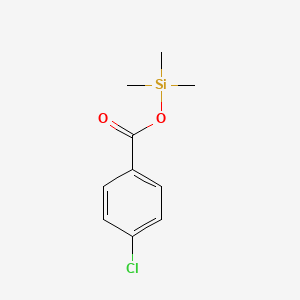
2-((4-Amino-m-tolyl)azo)-3-methylbenzothiazolium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various applications, including textile dyeing and as a biological stain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-m-toluidine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-methylbenzothiazole in an alkaline medium to form the azo dye. The final product is obtained by methylation using methyl sulfate.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions. The final product is purified through crystallization or chromatography to ensure high quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mecanismo De Acción
The mechanism of action of 2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate involves its ability to absorb light and transfer energy. In biological staining, the compound binds to specific cellular components, allowing them to be visualized under a microscope. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species that can kill cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Amino-phenyl)azo]-3-methylbenzothiazolium methyl sulfate
- 2-[(4-Amino-m-tolyl)azo]-3-ethylbenzothiazolium methyl sulfate
- 2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium ethyl sulfate
Uniqueness
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate is unique due to its specific substitution pattern, which imparts distinct spectral properties and reactivity. This makes it particularly useful in applications requiring precise colorimetric properties and stability under various conditions.
Propiedades
Número CAS |
85030-22-4 |
|---|---|
Fórmula molecular |
C16H18N4O4S2 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
3-methyl-4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]aniline;methyl sulfate |
InChI |
InChI=1S/C15H14N4S.CH4O4S/c1-10-9-11(16)7-8-12(10)17-18-15-19(2)13-5-3-4-6-14(13)20-15;1-5-6(2,3)4/h3-9,16H,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
BCCJIWUWWMNVOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)N=NC2=[N+](C3=CC=CC=C3S2)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















